molecular formula C19H22N2O3 B267557 2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide

2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide

Katalognummer B267557
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: IWMREJMJMDYDOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as IBET-762 and is known for its ability to inhibit the activity of a protein called BRD4. The inhibition of BRD4 has been shown to have significant effects in various biological processes, making IBET-762 a promising compound for further research.

Wirkmechanismus

The mechanism of action of IBET-762 involves the inhibition of BRD4, a protein that plays a critical role in various biological processes. BRD4 is involved in the regulation of gene expression, and its inhibition by IBET-762 has been shown to have significant effects on the expression of genes involved in cancer and inflammatory diseases. IBET-762 binds to a specific region of BRD4, preventing it from binding to its target genes and regulating their expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of IBET-762 have been extensively studied in various cell lines and animal models. IBET-762 has been shown to have significant anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. IBET-762 has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in various cell types.

Vorteile Und Einschränkungen Für Laborexperimente

IBET-762 has several advantages for use in scientific research, including its high purity and yield, and its specificity for BRD4. However, IBET-762 also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, IBET-762 has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.

Zukünftige Richtungen

There are several future directions for research on IBET-762. One area of interest is in the development of more potent and selective inhibitors of BRD4, which could have even greater anti-cancer and anti-inflammatory effects. Another area of interest is in the study of the effects of IBET-762 on other biological processes, such as metabolism and immune function. Additionally, further research is needed to fully understand the safety and efficacy of IBET-762 in clinical settings, and to explore its potential applications in the treatment of various diseases.

Synthesemethoden

The synthesis of IBET-762 involves several steps, starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with 3-aminophenyl isobutyrate to form 2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide. The synthesis of IBET-762 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

IBET-762 has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of IBET-762 is in the field of cancer research. BRD4 has been shown to play a critical role in the development and progression of various types of cancer, and the inhibition of BRD4 by IBET-762 has been shown to have significant anti-cancer effects. IBET-762 has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.

Eigenschaften

Produktname

2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-ethoxy-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-11-6-5-10-16(17)19(23)21-15-9-7-8-14(12-15)20-18(22)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI-Schlüssel

IWMREJMJMDYDOH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

Kanonische SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.